molecular formula C14H20BrN3 B1611365 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-07-3

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1611365
CAS No.: 918653-07-3
M. Wt: 310.23 g/mol
InChI Key: LEAIRUOJCWLHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is built around the 3,9-diazaspiro[5.5]undecane scaffold, a privileged structure known for its versatility and presence in compounds targeting a range of biological pathways. This specific derivative features a 5-bromopyridin-2-yl substituent, which can be crucial for molecular recognition and for further chemical modifications via cross-coupling reactions. Compounds based on the 3,9-diazaspiro[5.5]undecane structure have been identified as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR), showing promising cytotoxic activity against various cancer cell lines, including patient-derived glioma models and 3D cultures . This mechanism, which can lead to apoptosis in malignant cells, highlights the scaffold's potential in oncology research. Furthermore, structurally similar 3,9-diazaspiro[5.5]undecane-based compounds have been developed as potent and selective competitive antagonists of γ-aminobutyric acid type A receptors (GABAARs) . These antagonists have demonstrated immunomodulatory effects, such as rescuing the inhibition of T-cell proliferation, making them valuable tools for investigating the role of GABAARs in the peripheral nervous system and immune function. The diazaspiro[5.5]undecane core has also been explored in other therapeutic areas, including as CCR5 antagonists with antiviral activity and in compounds targeting nicotinic acetylcholine receptors . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling and storage conditions.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3/c15-12-1-2-13(17-11-12)18-9-5-14(6-10-18)3-7-16-8-4-14/h1-2,11,16H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIRUOJCWLHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579968
Record name 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918653-07-3
Record name 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Reaction Conditions

Step Reagents/Conditions Notes
Spirocyclic core formation Diamine precursor, dihalide, base Intramolecular cyclization
Bromopyridine substitution 5-Bromopyridine, K2CO3, DMF, heat Heating at 80–120 °C for several hours

This approach ensures the formation of the spirocyclic core before attaching the bromopyridine moiety, which is crucial for structural integrity and functionalization.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing the above laboratory procedures for larger quantities and consistent quality:

  • Continuous flow reactors are employed to maintain precise control over reaction times, temperatures, and mixing, enhancing reproducibility and safety.

  • Automated systems facilitate high-throughput screening of reaction parameters to maximize yield and minimize impurities.

  • Process optimization includes solvent recycling, minimizing hazardous reagents, and improving purification steps such as crystallization or chromatography to meet pharmaceutical-grade standards.

Detailed Research Findings and Reaction Analysis

Research into the synthesis of diazaspiro compounds related to 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane provides insights into the reaction mechanisms and scope:

  • Substitution reactions : The bromine atom on the pyridine ring is a reactive site for nucleophilic substitution, allowing the introduction of various nucleophiles such as amines or thiols. This versatility is exploited to generate derivatives with diverse biological activities.

  • Cyclization and protection strategies : In some synthetic routes, protecting groups like Boc (tert-butoxycarbonyl) are used to protect amine functionalities during multi-step syntheses. Subsequent deprotection and functional group interconversions enable the construction of complex diazaspiro derivatives.

  • Hydrogenation and reduction : Catalytic hydrogenation (e.g., Pd/C) is applied to remove benzyl protecting groups or reduce intermediates, facilitating further functionalization.

  • Chiral synthesis and resolution : For related diazaspiro compounds, asymmetric synthesis and chiral separations have been reported to obtain enantiomerically pure products, which is important for biological activity and drug development.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Spirocyclic core formation Intramolecular cyclization of diamine precursors
Bromopyridine introduction Nucleophilic substitution with 5-bromopyridine, K2CO3, DMF, heat
Protection/deprotection steps Use of Boc groups and catalytic hydrogenation for amine protection
Industrial scale optimization Continuous flow reactors, automated parameter screening
Chiral synthesis and resolution Asymmetric synthesis and preparative chiral HPLC

Notes on Reaction Optimization and Challenges

  • Solvent choice : DMF is preferred for its ability to dissolve both organic and inorganic reagents and withstand elevated temperatures.

  • Base selection : Potassium carbonate is a mild base that effectively promotes substitution without causing decomposition.

  • Temperature control : Heating is necessary to drive the substitution reaction but must be optimized to prevent side reactions or degradation.

  • Purification : Flash chromatography and recrystallization are commonly used to isolate the pure compound.

  • Scalability : Transitioning from lab to industrial scale requires careful control of reaction kinetics and mixing to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex spirocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane have shown promising anticancer activities. For instance, derivatives of diazaspiro compounds have been investigated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of related compounds and their effects on cancer cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a potential application for 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane in cancer therapy .

Neuroprotective Effects

Compounds similar to this diazaspiro structure have been evaluated for neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study:
A recent investigation highlighted the neuroprotective effects of spirocyclic compounds in animal models of neurodegeneration. These studies suggest that 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane may possess similar protective mechanisms against neuronal cell death .

Synthesis and Modification

The unique structure of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane allows it to serve as a scaffold for synthesizing new derivatives with varied biological activities. Researchers can modify the bromine substituent or the pyridine ring to enhance efficacy or reduce toxicity.

Synthesis Pathways:
Several synthetic routes have been proposed for creating derivatives of this compound, often involving cyclization reactions with pyridine derivatives .

Material Science

The compound's unique structural properties make it a candidate for applications in materials science, particularly in creating novel polymers or nanomaterials.

Application Example:
Research has demonstrated that spirocyclic compounds can be incorporated into polymer matrices to improve mechanical properties and thermal stability, indicating potential applications in high-performance materials .

Toxicological Profile

While specific toxicological data on 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is limited, related compounds have undergone extensive safety evaluations. Understanding the safety profile is crucial for its application in pharmaceuticals and other industries.

Toxicity AspectFindings
Acute ToxicityNot extensively studied
Skin IrritationNot reported
Eye IrritationNot reported

Further investigations are necessary to establish a comprehensive toxicological profile for this compound .

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the active sites of target proteins. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • 3-Bromo and 5-nitro derivatives are less studied biologically but serve as intermediates for further functionalization .

Spirocyclic Core Modifications

3,9-Diazaspiro[5.5]undeca-2-one (Lactam Derivatives)

Replacement of the spirocyclic amine with a lactam ring (e.g., 3,9-diazaspiro[5.5]undeca-2-one) converts the structure into a CCR5 antagonist with oral bioavailability. This modification introduces hydrogen-bonding capacity, critical for binding to the CCR5 receptor .

Heteroatom Variations

  • 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane : Contains phosphorus and oxygen atoms, used in polymer stabilization and environmentally hazardous applications .
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane : A reactive diketene acetal employed in polymer synthesis, highlighting the scaffold’s adaptability beyond medicinal chemistry .

Pharmacological Profile Comparison

Monoamine Reuptake Inhibition

The 5-bromopyridinyl derivative demonstrates potent inhibition of dopamine (DA), norepinephrine (NA), and serotonin (5-HT) transporters:

Compound DA IC₅₀ (nM) NA IC₅₀ (nM) 5-HT IC₅₀ (nM)
3-(5-Bromopyridin-2-yl)-... 0.45 0.55 0.080
3-(6-Methoxynaphthalen-2-yl)-... 0.96 0.56 0.0034
3-(3,4-Dichlorophenyl)-... 1.4 1.2 0.0084

Key Findings :

  • The 5-bromopyridinyl derivative shows balanced potency across monoamine transporters, whereas methoxynaphthyl and dichlorophenyl analogs exhibit enhanced 5-HT selectivity .
  • Substitution at the 3-position of the spirocyclic core is critical; bulkier groups (e.g., naphthyl) reduce DA/NA activity but improve 5-HT inhibition .

GABAA Receptor Antagonism

The 3,9-diazaspiro[5.5]undecane moiety acts as an orthosteric GABAA antagonist, unlike traditional antagonists (e.g., gabazine) that require a carboxylic acid group. Structural analogs lacking the secondary amine (e.g., isopropyl-substituted derivatives) lose activity, emphasizing the importance of this site .

Biological Activity

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a bromopyridine moiety, which enhances its reactivity and biological interactions. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H20BrN3
  • Molecular Weight : 310.23 g/mol
  • CAS Number : 918653-07-3

The mechanism of action of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane primarily involves its interaction with various biological targets, including enzymes and receptors. The bromopyridine group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which enhance binding affinity to target proteins. The rigidity provided by the spirocyclic structure contributes to the specificity of these interactions, potentially leading to modulation of biological activities.

Antiviral Activity

Research indicates that derivatives of diazaspiro compounds exhibit antiviral properties. A study highlighted the synthesis and structure-activity relationship (SAR) of various diazaspiro compounds, revealing that some possess significant antiviral potency against specific targets, such as CCR5 antagonists .

Neuropharmacological Effects

The compound has been investigated for its effects on the gamma-aminobutyric acid (GABA) receptor system. Compounds based on the diazaspiro framework have shown potential as GABA receptor antagonists, which could influence neuronal signaling pathways involved in various neurological disorders .

Anti-inflammatory Properties

Additionally, studies have suggested that spirocyclic compounds can modulate immune responses. For instance, certain derivatives have been shown to influence T cell proliferation and macrophage activity, indicating a potential role in treating inflammatory diseases .

Study on GABAAR Antagonists

A study published in the Journal of Medicinal Chemistry explored the binding affinities of diazaspiro derivatives at GABA receptors. The findings demonstrated that modifications to the spirocyclic core could significantly enhance binding affinity and selectivity for specific receptor subtypes .

Antiviral Potency Evaluation

In another investigation focusing on antiviral activity, a series of diazaspiro compounds were synthesized and tested for their efficacy against viral infections. One particular compound exhibited a favorable pharmacokinetic profile alongside potent antiviral activity, showcasing the therapeutic potential of this class of compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-Oxa-9-azaspiro[5.5]undecaneSimilar spirocyclic core with oxygenPotentially lower biological activity compared to brominated analogs
1,9-Diazaspiro[5.5]undecaneLacks bromopyridine moietyLimited reactivity and specificity
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanonesDifferent substituentsVariability in chemical properties

Q & A

Q. What are the established synthetic routes for 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane, and how do reaction conditions influence yield?

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives typically involves cyclization strategies or functionalization of preformed spiro scaffolds. For example:

  • Symmetrical Derivatives : Starting from methanetetraacetic acid dianhydride or N-methyl-4-piperidone, cyclization via nucleophilic substitution or condensation yields the spiro core .
  • Functionalization : The 5-bromopyridin-2-yl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution. demonstrates the use of tert-butyl-protected intermediates followed by TFA deprotection (e.g., tert-butyl 9-(3-aryl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, deprotected with TFA in CH₂Cl₂) .

Q. Key Parameters :

  • Temperature : Reactions often proceed at 80–100°C for cyclization.
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.
  • Yields : Reported yields range from 45% to 72% depending on steric hindrance and protecting group stability .

Q. How should researchers approach the IUPAC nomenclature of substituted 3,9-diazaspiro[5.5]undecane derivatives?

The naming follows IUPAC guidelines for spiro compounds ():

Spiro Atom Priority : The numbering starts at the smaller ring adjacent to the spiro atom.

Functional Group Hierarchy : Substituents like bromopyridinyl groups take precedence over alkyl chains.

Example : 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane prioritizes the bromopyridine at position 3 over the diaza groups.

Q. Common Pitfalls :

  • Misnumbering due to ring size discrepancies.
  • Incorrect prioritization of substituents (e.g., bromine vs. alkyl groups). Always cross-check with IUPAC rules .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies spiro junction protons (δ 3.5–4.5 ppm for CH₂ adjacent to N) and bromopyridine protons (δ 7.5–8.5 ppm).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spiro geometry and confirm bond angles (e.g., C-N-C angles ~109.5°) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C₁₇H₂₂BrN₃: calculated [M+H]⁺ 364.10, observed 364.09) .

Advanced Research Questions

Q. How can conformational analysis of the spiro[5.5]undecane core inform drug design?

The spiro core exhibits puckering dynamics, analyzed via:

  • Ring Puckering Coordinates : Defined by Cremer-Pople parameters (e.g., amplitude q2q_2, phase ϕ2\phi_2) to quantify non-planarity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict steric clashes with biological targets.
  • Biological Relevance : Rigid spiro cores enhance binding entropy by reducing conformational flexibility .

Q. How should researchers resolve contradictions in synthetic yields or biological activity data across studies?

Case Study : reports 72% yield for a spiro intermediate, while achieves 45% for a similar step.

  • Root Cause Analysis :
    • Protecting Groups : tert-Butyl carbamate in may introduce steric hindrance.
    • Purification : Column chromatography vs. recrystallization impacts recovery.
  • Mitigation : Optimize reaction time (monitor via TLC) and use milder deprotection agents (e.g., HCl/dioxane instead of TFA) .

Q. What strategies optimize the compound’s bioactivity in kinase or protease inhibition assays?

  • Structure-Activity Relationship (SAR) :
    • Spiro Core Modifications : Replace bromopyridine with fluorophenyl to enhance lipophilicity (logP adjustment).
    • N-Substituents : shows 9-isopropyl substitution improves p97 ATPase inhibition (IC₅₀ = 0.2 µM vs. 1.5 µM for unsubstituted analogs).
  • Assay Design :
    • Use FRET-based assays for real-time monitoring of enzyme inhibition.
    • Validate selectivity against off-target kinases (e.g., CDK2, EGFR) .

Q. How can computational methods predict the compound’s environmental toxicity or metabolic stability?

  • Eco-Toxicity Prediction :
    • Software : EPI Suite estimates biodegradation (e.g., BIOWIN model: 1.5 = persistent).
    • M-Factor : assigns M = 1 for chronic aquatic toxicity, indicating high hazard potential.
  • Metabolism : CYP450 docking simulations (AutoDock Vina) identify vulnerable sites (e.g., N-demethylation at position 9) .

Q. What advanced analytical techniques resolve impurities in scaled-up synthesis?

  • HPLC-MS : Detect trace intermediates (e.g., dehalogenated byproducts) with a C18 column (ACN/H₂O gradient).
  • NMR Diffusion-Ordered Spectroscopy (DOSY) : Distinguish aggregates from monomers in DMSO-d₆.
  • Reference Data : Cross-validate with published spectra in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.